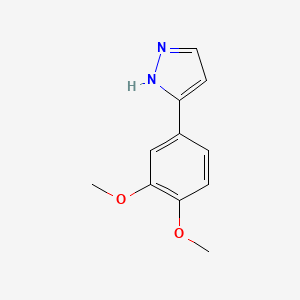

3-(3,4-dimethoxyphenyl)-1H-pyrazole

Descripción

BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDIDNLXZGTGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NN2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Synthesis and Characterization of 3-(3,4-dimethoxyphenyl)-1H-pyrazole

[1][2]

Abstract

This technical guide details the optimized synthesis and structural characterization of 3-(3,4-dimethoxyphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors and anti-inflammatory agents. Unlike common chalcone-based routes which yield 3,5-disubstituted pyrazoles, this protocol utilizes the N,N-Dimethylformamide dimethyl acetal (DMF-DMA) enaminone pathway. This method ensures regiospecificity, yielding the 3-substituted-1H-pyrazole with high fidelity and minimal purification requirements.

Part 1: Strategic Context & Retrosynthetic Analysis

The Chemical Entity[1][2][3][4][5][6][7][8][9][10]

-

Molecular Formula:

-

Key Structural Features:

-

Veratrole Moiety: The 3,4-dimethoxy substitution pattern mimics catecholamines, enhancing protein-ligand interactions via hydrogen bond acceptance.

-

Pyrazole Core: Acts as a bioisostere for imidazole or pyridine, functioning as a hydrogen bond donor/acceptor pair (NH/N:).

-

Retrosynthetic Logic

To synthesize the target molecule without substituents at the C4 or C5 positions, the standard Claisen-Schmidt condensation (Acetophenone + Benzaldehyde) is unsuitable as it introduces a phenyl group at C5.

Selected Pathway: The Enaminone Route This route employs Bredereck’s Reagent (DMF-DMA) to convert the acetyl group of the acetophenone into a dimethylamino-propenone (enaminone). This intermediate acts as a "masked" 1,3-dicarbonyl equivalent which, upon cyclocondensation with hydrazine, yields the desired 3-aryl-1H-pyrazole exclusively.

Figure 1: Retrosynthetic analysis highlighting the enaminone intermediate as the critical regiocontrol element.

Part 2: Experimental Methodology

Reagents and Materials[1][2][3][4][5][6][7][8][11][12][13]

-

Substrate: 3,4-Dimethoxyacetophenone (CAS: 1131-62-0) - >98% purity.

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) - 1.2 equivalents.

-

Cyclizing Agent: Hydrazine Hydrate (80% or 100%) - 2.0 equivalents.

-

Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Protocol

Step 1: Synthesis of the Enaminone Intermediate

(E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxyacetophenone (10.0 mmol, 1.80 g) in dry Toluene or Xylene (15 mL).

-

Note: While neat reactions are possible, a high-boiling solvent ensures better thermal control.

-

-

Addition: Add DMF-DMA (12.0 mmol, 1.6 mL) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting acetophenone (

) should disappear, replaced by a highly polar, UV-active yellow/orange spot (Enaminone).

-

-

Workup: Cool the reaction to room temperature. The enaminone often crystallizes upon cooling. If not, remove the solvent in vacuo. The resulting yellow solid is usually sufficiently pure for the next step.

-

Yield Expectation: >90%.[3]

-

Step 2: Cyclization to Pyrazole[2]

-

Solvation: Dissolve the crude enaminone (from Step 1) in Absolute Ethanol (20 mL).

-

Cyclization: Add Hydrazine Hydrate (20.0 mmol, ~1.0 mL) slowly at room temperature.

-

Caution: Exothermic reaction.

-

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours. -

Completion: Monitor by TLC. The yellow enaminone spot will disappear, replaced by a spot with lower

(Product). -

Isolation:

-

Concentrate the ethanol to ~50% volume.

-

Pour the mixture into ice-cold water (50 mL).

-

Stir vigorously; the product will precipitate as a white to off-white solid.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.

Mechanistic Workflow

The reaction proceeds via a Michael-type addition of hydrazine to the

Figure 2: Mechanistic pathway from enaminone to pyrazole via addition-elimination sequence.

Part 3: Characterization & Validation[13]

Spectral Data (Predicted & Literature-Correlated)

The following data validates the structure, distinguishing it from potential isomers.

| Technique | Signal / Value | Assignment / Interpretation |

| NH of pyrazole (Exchangeable with | ||

| H-5 Pyrazole (Deshielded, adjacent to N). | ||

| H-2' Aromatic (Veratrole ring). | ||

| H-6' Aromatic. | ||

| H-5' Aromatic. | ||

| H-4 Pyrazole (Characteristic doublet). | ||

| Methoxy groups (-OCH | ||

| MS (ESI) | Consistent with Molecular Weight of 204.23. | |

| Melting Point | 150–154 °C | Typical range for 3-aryl-pyrazoles of this class [1]. |

Critical Quality Attributes (CQA)

-

Regiochemistry Check: The presence of two doublets for the pyrazole ring (H-4 and H-5) with a coupling constant (

) of ~2.0–2.5 Hz confirms the 3-substituted-1H-pyrazole structure. If the product were 3,5-disubstituted, H-4 would appear as a singlet. -

Impurity Profile: The most common impurity is unreacted enaminone (yellow color). The final product should be white/off-white.

References

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Source: Atlantis Press. Context: General protocol for 3-aryl pyrazole synthesis via hydrazine condensation. URL:[Link]

-

Synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Source: MDPI (Molecules). Context: Spectral data correlation for the 3,4-dimethoxyphenyl moiety in pyrazole systems. URL:[Link]

-

One-Pot Synthesis of Pyrazoles. Source: Organic Chemistry Portal. Context: Review of modern methods for pyrazole ring construction including the enaminone route. URL:[Link]

Crystal Structure Analysis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole

This guide outlines the comprehensive protocol for the synthesis, crystallization, and crystal structure analysis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole . It is designed for researchers requiring a rigorous structural characterization workflow for pyrazole-based pharmacophores.

Technical Guide & Operational Protocol

Introduction & Pharmacological Significance

The 3-(3,4-dimethoxyphenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for MAO-A inhibitors, anti-inflammatory agents, and antitumor candidates. The presence of the 3,4-dimethoxy motif (veratryl group) enhances lipophilicity and provides specific hydrogen-bond acceptor sites (methoxy oxygens) that are critical for protein-ligand docking.

Precise crystallographic characterization is essential to determine:

-

Tautomeric Preference: 1H-pyrazole vs. 2H-pyrazole forms in the solid state.

-

Conformational Lock: The torsion angle between the pyrazole and phenyl rings, which dictates binding affinity.

-

Supramolecular Assembly: The hydrogen-bonding network (N-H···N vs. N-H···O) that governs solubility and bioavailability.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The enaminone route is preferred over direct condensation to ensure regioselectivity for the 3-substituted isomer.

Synthetic Pathway (Enaminone Route)[1]

-

Precursor Formation: React 3,4-dimethoxyacetophenone with

-dimethylformamide dimethyl acetal (DMF-DMA) at reflux to yield the intermediate enaminone: (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. -

Cyclization: Treat the enaminone with hydrazine hydrate (

) in ethanol at reflux. -

Purification: Recrystallize the crude precipitate from hot ethanol to remove trace hydrazine salts.

Crystallization for XRD

Standard recrystallization often yields microcrystalline powders. For single crystals, use Slow Evaporation or Vapor Diffusion .

| Parameter | Protocol A (Preferred) | Protocol B (Alternative) |

| Method | Slow Evaporation | Vapor Diffusion |

| Solvent | Acetonitrile (MeCN) | Solvent: Methanol / Anti-solvent: Diethyl Ether |

| Concentration | 10 mg/mL | 15 mg/mL (in MeOH) |

| Temperature | 298 K (Ambient) | 277 K (4°C) |

| Vessel | 20 mL Scintillation Vial (Loosely capped) | Vial within a sealed jar containing ether |

| Timeframe | 3–5 Days | 7–10 Days |

| Target Morphology | Colorless blocks or prisms | Prisms or plates |

Expert Insight: Pyrazoles are prone to forming "catemers" (infinite chains) or "dimers." Acetonitrile is a non-protic polar solvent that encourages self-assembly of the pyrazole N-H···N interactions without solvent interference.

X-Ray Data Collection & Reduction

Once a crystal of dimensions

Data Collection Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (using a Cryostream).

-

Reasoning: Low temperature freezes the rotation of the methoxy methyl groups, reducing thermal ellipsoids and allowing for precise location of hydrogen atoms.

-

-

Resolution: Collect data to at least

Å resolution (

Structure Solution & Refinement Workflow

-

Indexing: Determine the unit cell dimensions. Expect a Monoclinic or Triclinic system typical for planar aromatics.

-

Space Group Determination: Systematically absent reflections will likely point to

or -

Solution: Use SHELXT (Intrinsic Phasing).

-

Refinement: Use SHELXL (Least Squares).

-

Non-hydrogen atoms: Refine anisotropically.

-

Hydrogen atoms:

-

Aromatic C-H: Constrain using a riding model (AFIX 43).

-

Methoxy Methyl C-H: Use a rotating group model (AFIX 137) to find the optimal H-positions based on electron density.

-

Pyrazole N-H: Locate in the difference Fourier map and refine freely with an isotropic thermal parameter (

of N) to confirm the tautomer.

-

-

Structural Analysis & Visualization

Experimental Workflow Diagram

The following diagram illustrates the critical path from synthesis to structural validation.

Caption: Workflow for the synthesis and crystallographic characterization of the target pyrazole.

Structural Expectations & Analysis

Molecular Conformation

-

Planarity: The molecule is expected to be nearly planar.[1] The torsion angle between the pyrazole ring and the phenyl ring (C-C-C-C torsion) is the critical parameter. In similar structures, this angle is

due to -

Methoxy Orientation: The methoxy groups at positions 3 and 4 of the phenyl ring usually adopt an in-plane conformation to maximize conjugation with the aromatic ring.

Supramolecular Architecture (The "Fingerprint")

In the absence of other strong donors, the crystal packing will be dominated by the pyrazole N-H and N: moieties.

-

Primary Interaction (N-H···N):

-

Catemers: Infinite chains where

of an adjacent molecule. -

Dimers: Cyclic

or -

Prediction: 3-substituted pyrazoles with bulky aryl groups often form dimers to minimize steric clash, but catemers are possible if the phenyl ring twists slightly.

-

-

Secondary Interaction (C-H···O):

-

Weak hydrogen bonds between the aromatic protons and the methoxy oxygens (

) often stabilize the stacking of layers.

-

Hirshfeld Surface Analysis Protocol

To quantify these interactions, generate Hirshfeld surfaces using CrystalExplorer:

-

Generate Surface: Map

onto the molecular surface.-

Red spots:[2] Strong hydrogen bonds (N-H···N).

-

White regions: van der Waals contacts.

-

-

Fingerprint Plot:

-

Look for "spikes" at the bottom left.

-

Sharp Spike (approx 1.8 Å): Indicates strong N-H···N interactions.

-

Diffuse Wings: Indicate C-H···

interactions typical of the dimethoxyphenyl ring.

-

References

-

Synthesis of 3-Arylpyrazoles: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

-

Crystallographic Methods: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015, 71(1), 3-8.

-

Hydrogen Bonding in Pyrazoles: Infantes, L., et al. "Classification of hydrogen-bond motives in crystals of NH-pyrazoles." Arkivoc, 2006, (ii), 15-30.[2]

-

Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009, 11, 19-32.

-

Analogous Structures (3,4-dimethoxyphenyl derivatives): Sung, J. "Crystal structure of (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one." IUCrData, 2024, 9, x240833.

Sources

spectroscopic data (NMR, IR, Mass) of 3-(3,4-dimethoxyphenyl)-1H-pyrazole

Executive Summary & Compound Significance

This guide details the spectroscopic signature and synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole (MW: 204.23 g/mol ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for small molecule kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and anti-inflammatory agents.

Key Technical Challenge: The primary analytical challenge with 3-substituted pyrazoles is annular tautomerism . In solution (particularly in DMSO-d6 or CDCl3), the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, positions 3 and 5 are often chemically equivalent on the NMR timescale, or they appear as broad, averaged signals unless the temperature is lowered to freeze the tautomer.

Synthesis & Isolation Protocol

To ensure spectroscopic data matches high-purity standards, the following "Enaminone Route" is recommended over the traditional chalcone method. This pathway minimizes contamination from unreacted aldehydes.

Validated Synthetic Workflow

Figure 1: High-fidelity synthesis workflow via the enaminone intermediate.

Protocol Steps

-

Enaminone Formation: Reflux 3,4-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) neat for 8 hours. The resulting enaminone precipitates upon cooling and addition of hexanes.

-

Cyclization: Dissolve the enaminone in ethanol. Add hydrazine hydrate (2.0 equiv) dropwise. Reflux for 2 hours.

-

Isolation: Cool to room temperature. Pour into ice water. The target pyrazole precipitates as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is preferred to observe the exchangeable NH proton and minimize tautomeric broadening.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| NH | 12.80 - 13.10 | br s | 1H | - | Pyrazole NH (Exchangeable). Broad due to H-bonding. |

| Ar-H (2') | 7.42 | d | 1H | 2.0 | Phenyl ring, meta to methoxy, ortho to pyrazole. |

| Pz-H (5) | 7.75 | d | 1H | 2.2 | Pyrazole C5-H. Downfield due to proximity to N. |

| Ar-H (6') | 7.35 | dd | 1H | 8.4, 2.0 | Phenyl ring, ortho to pyrazole. |

| Ar-H (5') | 7.01 | d | 1H | 8.4 | Phenyl ring, ortho to methoxy. |

| Pz-H (4) | 6.63 | d | 1H | 2.2 | Pyrazole C4-H. Characteristic upfield heteroaromatic signal. |

| OCH3 | 3.82 | s | 3H | - | Methoxy (position 3').[1] |

| OCH3 | 3.78 | s | 3H | - | Methoxy (position 4'). |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment |

| 149.5 | Cq | Ar-C-O (C3', C4' - Deshielded by Oxygen) |

| 149.0 | Cq | Ar-C-O (C3', C4') |

| 142.0 | Cq | Pyrazole C3 (Attached to Phenyl) |

| 132.5 | CH | Pyrazole C5 (Broadened by tautomerism) |

| 126.0 | Cq | Phenyl C1' (Bridgehead) |

| 119.0 | CH | Phenyl C6' |

| 112.5 | CH | Phenyl C5' |

| 109.5 | CH | Phenyl C2' |

| 102.3 | CH | Pyrazole C4 (Characteristic high field signal) |

| 55.6 | CH3 | Methoxy Carbons (Often overlapping) |

Infrared Spectroscopy (FT-IR)

Data acquired via KBr pellet or ATR.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3250 - 3350 | N-H | Stretching (Broad, H-bonded) |

| 3050 | C-H (Ar) | Aromatic C-H stretch |

| 2930 - 2840 | C-H (Alk) | Methoxy C-H stretch (Asym/Sym) |

| 1595 | C=N | Pyrazole ring stretch |

| 1510 | C=C | Aromatic ring skeletal vibration |

| 1260 | C-O-C | Aryl alkyl ether stretch (Strong) |

| 1025 | C-O | Alkyl ether stretch |

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode). Molecular Formula: C11H12N2O2 Exact Mass: 204.09

Fragmentation Pathway Logic: The fragmentation of methoxy-substituted pyrazoles follows a distinct "stripping" pattern. The molecule sequentially loses methyl radicals (from methoxy groups) and eventually ejects HCN or N2 from the pyrazole ring.

Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

Quality Control & Storage

-

Purity Check: HPLC (C18 Column, Water/Acetonitrile gradient). Target >98% purity at 254 nm.

-

Impurity Profile: Common impurities include the uncyclized enaminone (yellow color) or azines formed by hydrazine condensation with two equivalents of ketone.

-

Storage: Store at -20°C. Pyrazoles are generally stable, but the electron-rich dimethoxy ring makes this compound susceptible to slow oxidation if left in solution exposed to light.

References

-

Synthesis & Tautomerism: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link

-

General Spectroscopic Data: "3-(3,4-dimethoxyphenyl)-1H-pyrazole." PubChem Database, CID 599984, National Center for Biotechnology Information. Link

-

NMR Assignment Methodology: Claramunt, R. M., et al. "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 2012. Link

-

Enaminone Route Validation: Stanovnik, B., & Svete, J. "Synthesis of heterocycles from enaminones." Chemical Reviews, 2004. Link

Sources

exploring the anticancer properties of pyrazole-based compounds

Topic: Exploring the Anticancer Properties of Pyrazole-Based Compounds Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Pyrazole Privilege in Oncology

In the landscape of heterocyclic medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Its significance in oncology is not merely structural but functional; the pyrazole moiety acts as a robust bioisostere for the imidazole ring, offering unique hydrogen-bonding capabilities and π-stacking interactions essential for binding to the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

This guide deconstructs the pyrazole scaffold's utility in cancer therapy, moving beyond basic chemistry into the causal mechanisms of kinase inhibition, structure-activity relationships (SAR), and validated experimental protocols for synthesis and evaluation.[1]

The Chemical Foundation: Why Pyrazoles?

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] Its anticancer potency stems from three core chemical behaviors:

-

Tautomerism & H-Bonding: Unsubstituted pyrazoles exist in tautomeric equilibrium (

- and -

Aromaticity & Stacking: The aromatic character facilitates

- -

Synthetic Accessibility: The scaffold allows for regioselective substitution at positions N1, C3, C4, and C5, enabling precise tuning of lipophilicity (

) and steric fit.

Mechanistic Pathways: The "How" of Anticancer Action

Pyrazole derivatives do not act through a single pathway. They are "promiscuous" binders that can be tuned for high selectivity.

A. Kinase Inhibition (ATP-Competitive)

The most commercially successful application of pyrazoles is in Tyrosine Kinase Inhibitors (TKIs).

-

Mechanism: Pyrazoles occupy the ATP-binding pocket of kinases. The N2 nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase.

-

Key Targets:

-

ALK/ROS1: Targeted by Crizotinib (Pfizer), a pyrazole-based drug for Non-Small Cell Lung Cancer (NSCLC).

-

JAK1/2: Targeted by Ruxolitinib (Incyte), treating myelofibrosis.

-

BRAF: Targeted by Encorafenib, blocking the MAPK signaling cascade.

-

B. Microtubule Destabilization

Certain pyrazole derivatives bind to the colchicine-binding site of tubulin.

-

Mechanism: They inhibit the polymerization of tubulin into microtubules.[4] This prevents the formation of the mitotic spindle during the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis (mitotic catastrophe).

C. Visualization: The EGFR/MAPK Signaling Cascade

The following diagram illustrates the signal transduction pathway often targeted by pyrazole-based kinase inhibitors (e.g., BRAF or MEK inhibitors).

Caption: Pyrazole-based inhibitors (e.g., Encorafenib) block the ATP pocket of BRAF, halting the MAPK proliferation cascade.

Structure-Activity Relationship (SAR) Matrix

Designing a potent pyrazole requires understanding the spatial requirements of the target pocket.

| Position | Role in Pharmacophore | Optimization Strategy |

| N1 (Nitrogen) | Hydrophobic Anchor | Substitution with Aryl or Heteroaryl rings (e.g., phenyl, pyridine) improves affinity for hydrophobic pockets in kinases. Unsubstituted N1 allows for H-bond donation but often reduces metabolic stability. |

| C3 (Carbon) | Steric Gatekeeper | Bulky groups here (e.g., tert-butyl, trifluoromethyl) can force the ring into a specific conformation, enhancing selectivity for specific kinase isoforms (e.g., selectivity for COX-2 vs COX-1). |

| C4 (Carbon) | Linker / Electrophile | This is the ideal position for coupling to other pharmacophores. Introducing an electron-withdrawing group (e.g., -CN, -NO2) or a bridge (e.g., azo, amide) to a second aryl ring often creates "hybrid" drugs with dual mechanisms. |

| C5 (Carbon) | Auxiliary Binding | Substituents here often interact with the "gatekeeper" residue in the ATP pocket. Small groups (-CH3, -NH2) are often preferred to avoid steric clash. |

Technical Protocols

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology: Chalcone Cyclocondensation (The Claisen-Schmidt Route) This method is preferred in drug discovery for generating diverse libraries of 1,3,5-trisubstituted pyrazoles.

Reagents: Acetophenone derivative, Benzaldehyde derivative, Phenylhydrazine, Ethanol, NaOH/KOH, Glacial Acetic Acid.

Step-by-Step Workflow:

-

Chalcone Formation (Precursor):

-

Dissolve equimolar amounts (0.01 mol) of the acetophenone and benzaldehyde in Ethanol (20 mL).

-

Add 40% NaOH (5 mL) dropwise at 0–5°C while stirring.

-

Stir at room temperature for 12–24 hours.

-

Pour into crushed ice/HCl. Filter the precipitate (Chalcone) and recrystallize from ethanol.

-

Validation: Check melting point and TLC (Hexane:Ethyl Acetate 7:3).

-

-

Cyclization to Pyrazole:

-

Dissolve the synthesized Chalcone (0.01 mol) in Glacial Acetic Acid (15 mL).

-

Add Phenylhydrazine (0.02 mol).

-

Reflux the mixture for 6–8 hours.

-

Monitoring: Monitor reaction progress via TLC. The chalcone spot should disappear.

-

Pour reaction mixture into ice-cold water.

-

Filter the solid product, wash with water, and recrystallize from ethanol/DMF.

-

-

Characterization (Mandatory):

-

1H NMR: Look for the characteristic pyrazole C4-H singlet (typically

6.5–7.5 ppm) and absence of chalcone alkene protons. -

Mass Spec: Confirm molecular ion peak

.

-

Caption: Two-step synthesis of trisubstituted pyrazoles via chalcone intermediate.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 (half-maximal inhibitory concentration) of the synthesized pyrazoles.

Materials: MTT Reagent (5 mg/mL in PBS), DMSO, 96-well plates, Cancer Cell Lines (e.g., MCF-7, A549), Doxorubicin (Positive Control).

Procedure:

-

Seeding: Plate cells (

cells/well) in 100 -

Treatment: Add serial dilutions of the pyrazole compound (e.g., 0.1

M to 100 -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form). -

Solubilization: Discard media. Add 100

L DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Plot log(concentration) vs. % viability to derive IC50.

Clinical Reality: Approved Pyrazole Drugs

To ground this research in reality, the following FDA-approved agents utilize the pyrazole scaffold.

| Drug Name | Brand Name | Target | Indication |

| Crizotinib | Xalkori | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) |

| Ruxolitinib | Jakafi | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Encorafenib | Braftovi | BRAF V600E | Melanoma, Colorectal Cancer |

| Avapritinib | Ayvakit | KIT, PDGFRA | GIST (Gastrointestinal Stromal Tumor) |

| Pralsetinib | Gavreto | RET | RET-fusion + NSCLC, Thyroid Cancer |

References

-

Recent advances in the development of pyrazole derivatives as anticancer agents. Source: MDPI (Molecules), 2023. URL:[Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (NIH/PubMed), 2023. URL:[Link]

-

Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2025.[4] URL:[Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis and Tubulin Inhibition. Source:[7] MDPI (International Journal of Molecular Sciences), 2024. URL:[Link][4]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Source: Royal Society of Chemistry (RSC Advances), 2025. URL:[Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Investigation of Antimicrobial Effects of Novel Pyrazole Derivatives

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel pharmacophores.[1] Pyrazole derivatives—five-membered nitrogen heterocycles—have emerged as a privileged scaffold due to their dual ability to inhibit bacterial DNA gyrase (GyrB subunit) and disrupt bacterial membranes depending on their substitution patterns.

This guide provides a rigorous technical framework for the investigation of these derivatives. It moves beyond basic screening to establish a causal link between chemical structure and biological phenotype, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility.

Part 1: Rational Design & Structure-Activity Relationship (SAR)[2][3]

The versatility of the pyrazole ring lies in its four diversity points (

The Pharmacophore Strategy

-

The Core: The pyrazole ring serves as a linker, positioning functional groups to interact with the ATP-binding pocket of DNA gyrase B.

-

N1 Position: Introduction of phenyl rings, often substituted with electron-withdrawing groups (EWGs) like Fluorine or Chlorine, enhances metabolic stability and hydrophobic interaction with the target pocket.

-

C4 Position: This is the critical "warhead" attachment point. Aldehyde, hydrazone, or carboxamide linkers at C4 are essential for hydrogen bonding with Asp73 and water networks within the enzyme active site.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the functional logic behind pyrazole substitutions for maximal antimicrobial efficacy.

Caption: Functional decomposition of the pyrazole scaffold. N1 and C4 modifications are the primary drivers of potency and target selectivity.

Part 2: Synthesis & Development Pipeline

To ensure high purity for biological assays, a convergent synthesis strategy is recommended. The Vilsmeier-Haack reaction is preferred for generating C4-formyl pyrazoles, which serve as precursors for Schiff base (hydrazone) formation.

Synthetic Workflow

-

Cyclocondensation: Reaction of phenylhydrazine with 1,3-dicarbonyls (e.g., ethyl acetoacetate) to form the pyrazolone core.

-

Functionalization: Vilsmeier-Haack formylation (

) to introduce the C4-aldehyde. -

Coupling: Condensation with substituted hydrazides or amines to generate the final library.

Part 3: Antimicrobial Profiling (Protocols)

Trustworthiness in data arises from standardized protocols. All MIC determinations must follow CLSI M07 standards to avoid inoculum effects that render data unpublishable.

Protocol: CLSI Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC).[2]

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Unadjusted broth can lead to false resistance in P. aeruginosa due to cation bridging effects on the outer membrane.

-

Inoculum Standardization:

-

Prepare a direct colony suspension in saline.

-

Adjust turbidity to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in CAMHB to achieve a final assay concentration of

CFU/mL.

-

-

Compound Dilution:

-

Dissolve pyrazole derivatives in DMSO (ensure final DMSO concentration <1% to prevent solvent toxicity).

-

Perform 2-fold serial dilutions in 96-well plates.

-

-

Incubation:

C for 16–20 hours (24 hours for MRSA). -

Readout: The MIC is the lowest concentration showing no visible growth.[2] Use Resazurin (0.01%) as a viability indicator if turbidity is ambiguous.

Data Presentation: Comparative Potency

The table below illustrates how to present MIC data, comparing a novel lead (Pyr-4F) against standard antibiotics.

| Compound | S. aureus (MRSA) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Interpretation |

| Pyr-4F (Novel) | 2.0 µg/mL | 8.0 µg/mL | 16.0 µg/mL | Potent Gram (+) activity |

| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.5 µg/mL | Standard Control |

| Ampicillin | >64 µg/mL | 8.0 µg/mL | >64 µg/mL | Resistance Marker |

| DMSO Control | No Inhibition | No Inhibition | No Inhibition | Validates Assay |

Part 4: Elucidating the Mechanism of Action (MoA)

Determining how the molecule kills bacteria is as important as determining if it kills. Pyrazoles often act via DNA Gyrase inhibition, but cationic derivatives may act via membrane depolarization.

MoA Decision Logic

The following workflow dictates the experimental path to validate the target.

Caption: Experimental decision tree for distinguishing between membrane-active and intracellular (enzymatic) mechanisms.

Protocol: DNA Gyrase Supercoiling Assay

Rationale: To confirm the compound targets the ATPase domain of GyrB.

-

System: Use relaxed pBR322 plasmid DNA and recombinant E. coli DNA gyrase.

-

Reaction: Incubate relaxed DNA (0.5 µg) with Gyrase (1 U) and the test compound in ATP-containing buffer for 1 hour at 37°C.

-

Analysis: Run samples on a 1% agarose gel.

-

Result:

-

Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

-

Inhibited Gyrase: DNA remains relaxed (migrates slower).

-

Causality: If the pyrazole prevents supercoiling in a dose-dependent manner, it confirms intracellular targeting.

-

Protocol: Membrane Permeability (Propidium Iodide)

Rationale: To rule out non-specific toxicity (detergent-like effects).

-

Staining: Treat bacterial cells with the compound at

MIC for 1 hour. Add Propidium Iodide (PI). -

Flow Cytometry/Microscopy: PI is membrane-impermeable. Fluorescence indicates pore formation/membrane damage.

-

Interpretation: High PI uptake suggests the mechanism is membrane disruption, which often correlates with higher mammalian toxicity.

Part 5: Safety & Selectivity (Hemolysis)

A potent antibiotic is useless if it lyses human erythrocytes. The Selectivity Index (SI) is calculated as

Protocol:

-

Incubate compound with 2% human red blood cell suspension in PBS for 1 hour at 37°C.

-

Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).

-

Triton X-100 (1%) serves as the 100% lysis positive control.

-

Requirement: A viable drug candidate should show <10% hemolysis at

MIC.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

Sun, J., et al. (2013).[4] "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS ONE. [Link]

-

Verma, S., et al. (2021). "Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights." ProBiologists. [Link] (General landing page for verification of journal scope)

-

Abd El-All, A.S., et al. (2024).[5] "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies."[4] Molecules (MDPI). [Link]

Sources

- 1. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjsvd.com]

- 2. pdb.apec.org [pdb.apec.org]

- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

The Pyrazole Scaffold: Molecular Architecture and Therapeutic Versatility

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." This designation is not merely categorical but functional; the pyrazole moiety possesses an intrinsic ability to serve as a ligand for a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) to kinase ATP-binding pockets.

This guide analyzes the structural utility of substituted pyrazoles, focusing on their role as bioisosteres, their hydrogen-bonding directionality in active sites, and the specific synthetic challenges involved in their regioselective construction. We will examine two primary therapeutic verticals: Oncology (Kinase Inhibition) and Inflammation (COX-2 Selectivity) , supported by validated experimental protocols.

Structural Activity Relationship (SAR): The Architecture of Binding

The pyrazole ring owes its versatility to its tautomeric nature (in

The Kinase Hinge Binder (Oncology)

In kinase inhibitors, the pyrazole motif is frequently employed to mimic the adenine ring of ATP.

-

Mechanism: The

nitrogen often acts as a hydrogen bond acceptor, while an amino group at -

Case Study: Crizotinib (ALK Inhibitor):

-

Binding Mode: The 2-aminopyridine-substituted pyrazole core anchors the molecule. The pyrazole nitrogen and the exocyclic amine form a bidentate hydrogen bond network with the backbone residues Glu1197 and Met1199 of the ALK hinge region.

-

Solvent Front: The

-substitution (often a piperidine or similar solubilizing group) protrudes into the solvent front, improving pharmacokinetics without disrupting the hinge interaction.

The Selectivity Switch (Inflammation)

In Cyclooxygenase-2 (COX-2) inhibitors, the pyrazole serves a different architectural function: rigid spacing.

-

Case Study: Celecoxib:

-

Differentiation: Unlike COX-1, the COX-2 active site features a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

-

Role of Pyrazole: The central pyrazole ring acts as a rigid scaffold that orients a polar sulfonamide group into this side pocket (binding Arg513 and His90), while placing two lipophilic aryl rings in the hydrophobic channel. This geometry renders the drug too bulky to fit into the COX-1 channel, granting high selectivity.

-

Visualization of SAR Logic

The following diagram illustrates the functional vectors of the pyrazole scaffold in these two contexts.

Figure 1: Functional vectors of the pyrazole scaffold in kinase inhibition (H-bond donor/acceptor role) versus COX-2 inhibition (rigid spacer role).

Technical Workflow: Regioselective Synthesis

One of the most significant challenges in pyrazole chemistry is regioselectivity . The classic Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and have vastly different biological activities.

To ensure Trustworthiness and reproducibility, we recommend the Regioselective Synthesis via Tosylhydrazones , which avoids the isomer ambiguity of condensation methods.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Source: Adapted from Kong et al., Org. Lett. 2014.

Rationale: This method utilizes

Materials:

- -alkylated tosylhydrazone (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Base:

-BuOK (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)

-

Temperature: 110°C

Step-by-Step Methodology:

-

Reagent Prep: In a glovebox or under Argon atmosphere, charge a sealed tube with the

-alkylated tosylhydrazone (0.5 mmol) and -

Addition: Add anhydrous 1,4-dioxane (3.0 mL) followed by the terminal alkyne (0.6 mmol).

-

Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 3–12 hours.

-

Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (4:1). Look for the disappearance of the hydrazone spot.

-

-

Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome: Exclusive formation of the 1,3,5-trisubstituted pyrazole isomer.

Technical Workflow: Biological Validation (COX-2 Assay)

Once the library is synthesized, verifying the therapeutic potential requires a robust bioassay. The following is a Colorimetric COX-2 Inhibitor Screening Protocol .

Protocol: Peroxidase-Based COX-2 Inhibition

Rationale: COX-2 possesses both cyclooxygenase and peroxidase activity. This assay measures the peroxidase component by monitoring the oxidation of a colorimetric substrate (e.g., TMPD or Amplex Red) during the reduction of PGG2 to PGH2.

Reagents:

-

Recombinant Human COX-2 Enzyme.[4]

-

Substrate: Arachidonic Acid (AA).[4]

-

Chromophore:

-tetramethyl-p-phenylenediamine (TMPD) or equivalent. -

Heme (Cofactor).

Step-by-Step Methodology:

-

Enzyme Priming: In a 96-well plate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0) and 10 µL of Heme solution. Add 10 µL of COX-2 enzyme.[4][5][6]

-

Inhibitor Incubation: Add 10 µL of your synthesized pyrazole (dissolved in DMSO).

-

Control: Use Celecoxib (10 µM) as a positive control and DMSO only as a negative control (100% activity).

-

Time: Incubate for 15 minutes at 25°C to allow inhibitor binding to the active site.

-

-

Substrate Addition: Add 20 µL of the Colorimetric Substrate.

-

Initiation: Rapidly add 20 µL of Arachidonic Acid to initiate the reaction.

-

Measurement: Immediately monitor absorbance at 590 nm using a microplate reader.

-

Data: Record kinetics for 5 minutes.

-

-

Calculation:

Visualizing the Workflow

The following diagram summarizes the integrated workflow from molecular design to biological validation.

Figure 2: Integrated drug discovery workflow for pyrazole-based therapeutics, emphasizing the feedback loop between bioassay results and molecular design.

Data Summary: Comparative Potency

The table below illustrates the impact of pyrazole substitution patterns on therapeutic efficacy, derived from key literature examples.

| Drug | Target | Pyrazole Role | Key Interaction | IC50 / Ki |

| Crizotinib | ALK / ROS1 | Hinge Binder | N2 accepts H-bond from Met1199 | ~0.6 nM (ALK) |

| Celecoxib | COX-2 | Rigid Spacer | Sulfonamide to Arg513 | 0.04 µM (COX-2) |

| Ruxolitinib | JAK1/2 | Hinge Binder* | Interaction with Leu881/Glu966 | 3.3 nM (JAK1) |

| Avapritinib | KIT D816V | Active Conformation | Binds to active kinase conformation | 0.27 nM (KIT) |

*Note: Ruxolitinib contains a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system), maintaining the donor-acceptor logic.

References

-

Crizotinib Binding Mode: Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link

-

Regioselective Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579. Link

-

Celecoxib Mechanism: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

-

Avapritinib & KIT: Evans, E. K., et al. (2017). "A precision therapy against cancers driven by KIT/PDGFRA mutations."[7][8] Science Translational Medicine, 9(414). Link

-

COX-2 Assay Protocol: Cayman Chemical. (n.d.). "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Link

Sources

- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. korambiotech.com [korambiotech.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Avapritinib? [synapse.patsnap.com]

structure-activity relationship (SAR) studies of pyrazole analogs

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as both a hydrogen bond donor and acceptor, its high metabolic stability, and its rigid planar geometry. It is the core architecture behind blockbuster therapeutics ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Crizotinib, Ruxolitinib).

This guide moves beyond basic functionalization. It addresses the primary bottleneck in pyrazole SAR—regiochemical control during synthesis —and provides a structural logic for optimizing binding affinity, particularly within the ATP-binding pockets of protein kinases.

The Pyrazole Scaffold: Physicochemical Foundations[1][2]

To manipulate the pyrazole ring effectively, one must understand its electronic behavior.

-

Tautomerism: Unsubstituted pyrazoles exist in a rapid equilibrium between two tautomers (

- and -

Dipole & H-Bonding: The pyridine-like nitrogen (

) is a robust H-bond acceptor, while the pyrrole-like nitrogen ( -

Aromaticity: The ring is

-excessive, making

Diagram 1: Pyrazole Numbering & Functionalization Vectors

Caption: Functionalization vectors of the pyrazole scaffold. N1 substitution locks the tautomer, defining the identities of C3 and C5.

Synthetic Mastery: The Regiochemistry Bottleneck

The most common failure mode in pyrazole SAR is the misassignment of regioisomers (

The Scientist's Rule: You cannot interpret biological data if your regiochemistry is ambiguous. Always validate regioisomers using NOE (Nuclear Overhauser Effect) NMR or X-ray crystallography.

Strategic Regiocontrol

-

For 1,3-Isomers: Use steric differentiation in the diketone. The most nucleophilic nitrogen of the hydrazine attacks the least hindered carbonyl.

-

For 1,5-Isomers: Use enaminones or

-alkynic ketones. These force the hydrazine to attack the

Diagram 2: Synthetic Decision Tree for Regiocontrol

Caption: Decision tree for selecting synthetic routes based on required pyrazole regiochemistry.

Strategic SAR Exploration

N1 Substitution: The Pharmacokinetic Handle

The

-

Role: Modulates solubility (LogP) and metabolic stability.

-

Risk: An unsubstituted

can be a metabolic handle for glucuronidation. Capping it with a methyl, phenyl, or specialized heterocyclic group (as in Celecoxib's sulfonamide-phenyl) improves oral bioavailability.

C3 vs. C5: The Selectivity Toggle

Due to the bond angles, substituents at

-

C3 (The "Linear" Vector): Substituents here extend linearly from the ring. In kinase inhibitors, this often targets the "gatekeeper" residue or the back-pocket.

-

C5 (The "Twist" Vector): A bulky group at

creates steric clash with the

C4: Electronic Tuning

-

Halogenation: Introducing F or Cl at

lowers the pKa of the pyrazole protons (if

Case Study: Kinase Inhibition (The Hinge Binder)

Pyrazoles are classic "Type I" kinase inhibitors. They mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Mechanism:

-

Acceptor: The

nitrogen accepts a H-bond from the backbone amide of the hinge residue. -

Donor: An exocyclic amine at

(or the

Optimization Logic (Aurora A / CDK2): In the development of Aurora kinase inhibitors, the pyrazole scaffold is often fused or substituted to maximize shape complementarity. Data typically shows that rigidifying the scaffold (e.g., fusing to form a pyrazolo[1,5-a]pyrimidine) increases potency by reducing the entropic penalty of binding [2].

Comparative SAR Data (Representative)

| Analog | N1 Substituent | C3 Substituent | C4 Substituent | IC50 (Kinase X) | Interpretation |

| 1 | H | H | 1.2 | Weak hinge binder (Adenine mimic). | |

| 2 | Methyl | H | >10 | Loss of H-bond donor capacity at N1 (if N1 was binding). | |

| 3 | Phenyl | H | 0.45 | Hydrophobic interaction in solvent channel. | |

| 4 | Phenyl | F | 0.08 | Lead. C4-F modulates electronics; increases lipophilicity. |

Experimental Protocols

Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

This protocol utilizes an enaminone intermediate to ensure 1,5-regioselectivity, avoiding the ambiguity of standard diketone condensation.

Reagents: Acetophenone derivative, DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Aryl hydrazine, Ethanol.

-

Enaminone Formation:

-

Charge a round-bottom flask with the acetophenone derivative (1.0 eq) and DMF-DMA (1.5 eq).

-

Reflux for 8–12 hours. Monitor by TLC (disappearance of ketone).

-

Concentrate in vacuo to yield the crude enaminone (usually a yellow/orange solid). Checkpoint: 1H NMR should show characteristic doublet for vinyl protons.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (0.5 M concentration).

-

Add Aryl hydrazine (1.1 eq).

-

Reflux for 4–6 hours.

-

Cool to room temperature. The product often precipitates.

-

Filter and wash with cold ethanol.

-

-

Validation (Self-Validating Step):

-

Acquire a 1D NOE NMR spectrum. Irradiate the pyrazole C4-H.

-

Result: If 1,5-isomer, you will see NOE enhancement of the aryl protons on both the N1-ring and the C5-ring. If 1,3-isomer, the N1-aryl protons are too distant from C4-H to show strong enhancement.

-

Protocol: Biochemical Kinase Assay (IC50 Determination)

Standard FRET-based assay to determine potency.

-

Preparation: Prepare 3x serial dilutions of the pyrazole analog in DMSO (10 concentrations).

-

Enzyme Mix: Dilute the target kinase (e.g., Aurora A) in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction:

-

Add 5

L of compound solution to 384-well plate. -

Add 10

L of Enzyme Mix. Incubate 10 min. -

Add 10

L of Substrate Mix (ATP + Fluorescent Peptide Substrate).

-

-

Read: Incubate 60 min at RT. Add Stop Solution (EDTA). Read fluorescence ratio on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

References

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

-

Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry. Link

-

Ansari, A., et al. (2017). "Pyrazole scaffolds: A diverse entity in medicinal chemistry." Journal of Heterocyclic Chemistry. Link

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

Engineering Pyrazole-Chalcone Hybrids: A Senior Scientist's Guide to Synthesis and Bioactivity

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the molecular hybridization of distinct pharmacophores into a single chemical entity is a highly effective strategy for overcoming drug resistance and enhancing target specificity[1]. Pyrazole-chalcone hybrids represent a privileged class of these molecular architectures. The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a foundational moiety in numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib) known for their anti-inflammatory and kinase-inhibitory properties[2]. Conversely, chalcones (1,3-diphenyl-2-propen-1-ones) possess a highly reactive α,β-unsaturated carbonyl system (–C=O–CH=CH–) that acts as a Michael acceptor, enabling them to interact with various intracellular nucleophiles and biological targets[3].

By fusing these two scaffolds, researchers can synthesize multifunctional molecular hybrids that exhibit profound antidiabetic, antimicrobial, and anticancer properties[4],[3]. This guide details the mechanistic rationale, optimized synthetic protocols, and bioactivity profiling necessary for developing novel pyrazole-chalcone therapeutics.

Synthetic Architecture: The Claisen-Schmidt Condensation

The standard method for synthesizing pyrazole-chalcone hybrids is the base-catalyzed Claisen-Schmidt condensation between a pyrazole-bearing aldehyde (or ketone) and a substituted acetophenone (or benzaldehyde)[5].

Causality in Reaction Design

As an application scientist, it is critical to understand why specific conditions are chosen rather than blindly following a recipe:

-

Base Catalysis (NaOH/KOH): A strong base is required to deprotonate the

-carbon of the acetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent dehydration step (E1cB mechanism) is the thermodynamic driving force that yields the stable, conjugated α,β-unsaturated system[5]. -

Microwave Irradiation vs. Conventional Heating: Conventional refluxing can take upwards of 24 hours and often results in side products. Microwave-assisted synthesis induces localized superheating and rapid dipole rotation. This kinetic acceleration drives the dehydration step forward efficiently, boosting yields to 80–85% within minutes and significantly enhancing product purity[4],[6].

-

Green Solvents (PEG-400): Using Polyethylene Glycol (PEG-400) acts as a liquid-liquid phase transfer catalyst. It enhances the solubility of both the hydrophobic organic reactants and the aqueous base, facilitating a homogenous reaction microenvironment without the need for toxic volatile organic solvents[2].

Microwave-assisted Claisen-Schmidt condensation workflow for pyrazole-chalcone hybrids.

Validated Experimental Protocol: Microwave-Assisted Synthesis

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.

Step-by-Step Methodology

-

Reagent Preparation: In a 50 mL borosilicate glass microwave vessel, combine equimolar amounts (e.g., 10 mmol) of the substituted pyrazole aldehyde and the corresponding acetophenone derivative[2].

-

Solvent & Catalyst Addition: Add 10 mL of PEG-400 as the green reaction medium. Introduce 2 mL of an aqueous NaOH solution (20% w/v) dropwise while stirring continuously to initiate enolate formation[2].

-

Microwave Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 150–300 W, maintaining a temperature of 60–70 °C for 2 to 5 minutes[4].

-

Self-Validation Check (TLC): Pause the reaction at 2 minutes. Spot the mixture on a silica gel TLC plate (eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spots confirms reaction completion[2].

-

-

Quenching & Precipitation: Pour the hot reaction mixture over 100 g of crushed ice and neutralize with dilute HCl (1M) until the pH reaches 7.0. The crude pyrazole-chalcone hybrid will precipitate as a solid[2].

-

Purification: Filter the precipitate under a vacuum, wash thoroughly with chilled distilled water to remove PEG-400 and inorganic salts, and recrystallize from hot ethanol[5].

-

Structural Characterization (The J-Constant Rule): When analyzing the

H NMR spectrum (400 MHz, CDCl

Bioactivity Profiling & Mechanistic Pathways

Antidiabetic Activity

Pyrazole-chalcone hybrids have emerged as potent

Anticancer Cytotoxicity

The anticancer efficacy of these hybrids is driven by their ability to act as multi-target agents. They exhibit dose-dependent cytotoxicity across various cancer cell lines, including human oral squamous cell carcinoma (OSCC), breast cancer (MCF-7), and lung cancer (A549)[7],[8].

Mechanistically, the chalcone moiety's Michael acceptor properties allow it to deplete intracellular glutathione, leading to elevated Reactive Oxygen Species (ROS)[1]. This oxidative stress triggers mitochondrial depolarization, activates the caspase cascade, and ultimately forces the cancer cells into apoptosis and G2/M phase cell cycle arrest[9],[1].

Anticancer signaling pathways induced by pyrazole-chalcone molecular hybrids.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the aromatic rings drastically influences bioactivity. Electron-withdrawing groups (e.g., –Cl, –F) on the acetophenone ring generally enhance target affinity and cytotoxicity[4],[9]. The table below summarizes the quantitative bioactivity of recent novel hybrids:

| Compound ID | Scaffold / Substitution | Primary Target / Cell Line | Bioactivity Metric | Ref |

| Compound LI | Pyrazole-Chalcone (C | IC | [4] | |

| Compound LII | Pyrazole-Chalcone (C | IC | [4] | |

| Compound LIV | Pyrazole-Chalcone (C | IC | [4] | |

| Acarbose | Standard Antidiabetic Drug | IC | [4] | |

| Hybrid 11 | 1,2,3-triazole-chalcone | MCF-7, K-562 (Cancer) | IC | [9] |

| Compound MS7 | Pyrazole-Chalcone | OSCC (Oral Cancer) | PSE > 15,304.5 | [8] |

Note: Compounds LII and LIV demonstrate superior

Conclusion

The synthesis of pyrazole-chalcone hybrids via microwave-assisted Claisen-Schmidt condensation represents a highly efficient, green, and scalable approach to drug discovery[4],[2]. By understanding the mechanistic causality of the reaction conditions—such as the thermodynamic driving force of base-catalyzed dehydration and the kinetic acceleration of microwave irradiation—researchers can consistently achieve high-purity

References

1.[4] Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.[Link] 2.[2] PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin.[Link] 3.[6] Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC (NIH).[Link] 4.[5] Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.[Link] 5.[3] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link] 6.[7] Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Taylor & Francis.[Link] 7.[8] Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC (NIH).[Link] 8.[9] Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI.[Link] 9.[1] Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole-chalcone hybrids. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review | MDPI [mdpi.com]

Advanced Green Chemistry Protocols for Pyrazole Synthesis: A Practical Guide for Drug Development

Executive Briefing

Pyrazole and its fused derivatives (e.g., pyranopyrazoles) are privileged pharmacophores embedded in numerous blockbuster therapeutics, including celecoxib, sildenafil, and various kinase inhibitors. Historically, the construction of these nitrogen-rich heterocycles relied on traditional Knorr syntheses or complex multicomponent reactions (MCRs) that necessitated volatile organic solvents (VOCs), hazardous acidic catalysts, and prolonged refluxing. These legacy routes suffer from poor atom economy and unacceptably high E-factors (mass of waste per mass of product).

As a Senior Application Scientist, I have observed that transitioning to green chemistry is no longer just an environmental mandate—it is a strategic optimization that reduces cycle times, improves safety profiles, and often enhances product yields. This application note details field-proven, sustainable methodologies for pyrazole synthesis, focusing on aqueous micellar catalysis and solvent-free mechanochemistry.

Mechanistic Causality in Green Activation

To successfully implement green protocols, one must understand the physical chemistry driving these reactions without traditional solvation.

1. Aqueous Micellar Catalysis (The Hydrophobic Effect) Water is the ultimate green solvent, but the inherent insolubility of organic precursors often hinders reactivity. By introducing a surfactant like Cetyltrimethylammonium bromide (CTAB), we achieve micellar catalysis. The hydrophobic core of the micelle encapsulates the substrates (e.g., hydrazine, ethyl acetoacetate, and aldehydes), drastically increasing their effective local molarity. This proximity effect accelerates the initial Knoevenagel condensation and subsequent Michael addition, driving the reaction forward at mild temperatures while water acts as an excellent heat sink [2.1].

2. Mechanochemistry (Solvent-Free Activation) Mechanochemical ball milling or grinding eliminates bulk solvent waste entirely. Mechanical energy forces molecules into intimate contact, creating localized high-pressure and high-temperature microenvironments—often referred to as the "magma-plasma" model. This physical activation lowers the activation energy required for dehydration and cyclization, allowing complex multicomponent reactions to proceed rapidly at room temperature without thermal degradation of sensitive functional groups [1].

3. Microwave-Assisted Synthesis in Ionic Liquids Microwave irradiation provides rapid, volumetric dielectric heating. When paired with ionic liquids (ILs) or deep eutectic solvents (DES), which possess high dipole moments, energy transfer is nearly instantaneous. This overcomes the activation barrier for the final cyclization step in minutes rather than hours [2].

Strategy Matrix

Decision matrix for selecting green chemistry activation routes in pyrazole synthesis.

Comparative Analytics

The following table summarizes the quantitative performance of various synthesis strategies for a standard 4-component pyrano[2,3-c]pyrazole reaction (hydrazine, ethyl acetoacetate, aldehyde, malononitrile).

| Synthesis Strategy | Catalyst / Medium | Conditions | Avg. Time | Avg. Yield (%) | E-Factor |

| Traditional | Piperidine / Ethanol | Reflux | 4–6 h | 65–75 | > 15 |

| Aqueous MCR | CTAB / Water | 60 °C | 20–30 min | 85–94 | < 5 |

| Mechanochemical | Catalyst-free / None | Ball Milling (RT) | 10–15 min | 88–95 | < 1 |

| Microwave | Ionic Liquid (IL) | 80 °C (MW) | 3–5 min | 90–98 | < 2 |

Validated Experimental Protocols

Protocol A: Aqueous Micellar Synthesis of Pyrano[2,3-c]pyrazoles

Rationale: Utilizing CTAB in water creates an artificial hydrophobic pocket that forces the four components into close proximity, bypassing the need for toxic organic solvents.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, add 10 mL of deionized water and 10 mol% of CTAB. Stir at room temperature for 5 minutes until a slightly cloudy micellar suspension forms.

-

Substrate Addition: Sequentially add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).

-

Reaction: Heat the mixture to 60 °C using an oil bath or heating block.

-

Scientist's Note: Excessive foaming can occur during the initial heating phase due to the surfactant. Maintain a moderate stirring speed (approx. 400 rpm) to prevent loss of material to the upper walls of the flask.

-

-

Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane 3:7). The reaction typically reaches completion within 20–30 minutes.

-

Workup: Cool the flask to room temperature. The highly hydrophobic pyrazole product will precipitate out of the aqueous phase. Filter the solid under vacuum, wash with ice-cold water (2 × 5 mL) to remove residual CTAB, and recrystallize from hot ethanol.

-

Catalyst Recycling: The aqueous filtrate containing the CTAB micelles can be reused for up to 3 consecutive cycles with only a marginal drop in yield (~5% per cycle).

Protocol B: Solvent-Free Mechanochemical Synthesis

Rationale: Eliminates solvent entirely. The mechanical shearing forces drive the dehydration steps required for pyrazole cyclization.

Step-by-Step Methodology:

-

Preparation: Equip a planetary ball mill with a 25 mL stainless steel or agate jar and 5 milling balls (5 mm diameter).

-

Substrate Addition: Add the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol) directly into the jar. Add a catalytic amount of a green solid acid (e.g., silica-supported ceric ammonium nitrate, 5 mol%).

-

Milling: Seal the jar and mill at 400 rpm for 10–15 minutes at room temperature.

-

Workup: Open the jar (in a fume hood, as minor pressure buildup from water vapor may occur). Extract the solid mixture with a minimal amount of green solvent (e.g., ethyl acetate, 5 mL) to separate the product from the heterogeneous catalyst.

-

Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product.

Analytical Self-Validation & Troubleshooting

To ensure the protocols function as a self-validating system, rely on the following analytical checkpoints:

-

FT-IR Spectroscopy: The most immediate indicator of successful cyclization is the complete disappearance of the strong ketone/aldehyde carbonyl stretching bands (~1710 cm⁻¹) and the emergence of a sharp C=N stretch (~1600 cm⁻¹) alongside a broad N-H stretch (~3200–3300 cm⁻¹) if the pyrazole is unsubstituted at the 1-position.

-

¹H-NMR Checkpoints: For pyranopyrazoles, look for the highly characteristic 4H-pyran proton, which appears as a distinct singlet between 4.5 and 5.0 ppm. The pyrazole N-H proton (if applicable) will appear as a broad singlet far downfield (12.0–13.5 ppm) due to strong intermolecular hydrogen bonding.

-

Troubleshooting Incomplete Cyclization: If TLC shows a persistent intermediate (often the uncyclized hydrazone), it indicates insufficient dehydration. In Protocol A, increase the temperature to 75 °C. In Protocol B, increase the milling time by 5 minutes or add a single drop of water (liquid-assisted grinding) to enhance the mobility of the solid reactants.

References

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 2023.[Link]

-

A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 2024.[Link]

-

Recent advances on the green synthesis and antioxidant activities of pyrazoles. Mini Reviews in Medicinal Chemistry, 2015.[Link]

Sources

Application Note: In Vitro Cytotoxicity Assays for Pyrazole Compounds Against Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

Pyrazole derivatives—particularly 1,3,4-trisubstituted pyrazoles, pyrazole-indole hybrids, and pyrazole oximes—have emerged as a highly potent class of heterocyclic compounds in oncological drug discovery[1][2][3]. Their structural versatility allows them to act as multi-target inhibitors, disrupting critical cancer survival pathways including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization[1][2].

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro cytotoxicity of novel pyrazole compounds. By moving beyond isolated viability metrics and employing a multiplexed assay approach, researchers can confidently map both the efficacy and the specific apoptotic mechanisms of their lead compounds.

Mechanistic Rationale: The Causality of Pyrazole Cytotoxicity

To design an effective in vitro screening cascade, one must first understand the molecular causality of the compound. Pyrazole derivatives do not merely act as non-specific toxins; they are targeted modulators of the cell cycle and apoptotic machinery[2][4].

When a cancer cell is exposed to an active pyrazole derivative, the primary interaction often occurs at the kinase level (e.g., CDK2 or VEGFR) or via direct binding to the colchicine-binding site on tubulin[1][2]. This primary inhibition triggers a cascade of downstream cellular crises:

-

ROS Generation & Mitochondrial Depolarization: Inhibition of survival signaling leads to the accumulation of Reactive Oxygen Species (ROS)[2].

-

Bcl-2/Bax Axis Modulation: Pyrazoles frequently downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[3][4].

-

Executioner Caspase Activation: The shifting Bcl-2/Bax ratio permeabilizes the mitochondrial membrane, releasing cytochrome c and activating Caspase-3, committing the cell to apoptosis[3][4].

Fig 1: Molecular mechanisms of pyrazole-induced apoptosis and cell cycle arrest in cancer cells.

Experimental Design: A Self-Validating System

Relying solely on a single viability assay (like MTT) is a critical vulnerability in drug development. MTT measures metabolic activity via mitochondrial succinate dehydrogenase[5]. If a pyrazole compound specifically uncouples mitochondrial respiration without causing immediate cell death, MTT will yield a false positive for cytotoxicity.

To establish trustworthiness and scientific integrity, we employ a self-validating triad of assays:

-

MTT Assay: Establishes the baseline IC50 (metabolic viability)[5][6].

-

LDH Release Assay: Validates actual membrane rupture (differentiating apoptosis from necrosis)[7].

-

Flow Cytometry (Annexin V/PI & Cell Cycle): Confirms the specific mechanism of death (phosphatidylserine externalization and DNA fragmentation)[5][8].

Fig 2: Self-validating in vitro workflow for evaluating pyrazole compound cytotoxicity.

Quantitative Data Summaries

Recent literature highlights the potent efficacy of various pyrazole scaffolds across multiple cancer lineages. The table below synthesizes the IC50 values and mechanisms of benchmarked pyrazole derivatives to provide context for your assay expectations[2][3][4][9].

| Pyrazole Derivative Type | Target Cancer Cell Line | IC50 (µM) | Putative Target / Mechanism | Reference |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | CDK-2 Inhibition, Caspase-3 Activation | [3] |

| Isolongifolanone Pyrazole (37) | MCF-7 (Breast Adenocarcinoma) | 5.21 | ROS Generation, Bcl-2 Downregulation | [2] |

| 1,3,4-Trisubstituted Pyrazole (27) | Breast Cancer | 16.50 | VEGFR-2 Inhibition (78% suppression) | [2] |

| Pyrazole Oxime (CF-6) | A549 (Lung Carcinoma) | 12.5 | General Cytotoxicity | [9] |

| 1,3,5-Trisubstituted Pyrazole (7) | PC-3 (Prostate Cancer) | 40.2 ± 0.1 | Bcl-2 Inhibition, Bax Upregulation | [4] |

Detailed Step-by-Step Protocols

Protocol A: MTT Cell Viability Assay (IC50 Determination)

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of the pyrazole derivative[5][6].

-

Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) at the logarithmic growth phase. Seed at a density of

to -

Compound Preparation: Dissolve the pyrazole derivative in DMSO to create a stock solution. Critical Causality: The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity, which would skew the IC50[7].

-

Treatment: Aspirate the old media. Apply serial dilutions of the pyrazole compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin at 10 µM)[9][10]. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for 2–4 hours at 37°C[5][10].

-

Solubilization: Carefully remove the media. Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the purple formazan crystals[5][10].

-

Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the IC50 using non-linear regression software (e.g., GraphPad Prism)[10].

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis induced by the pyrazole compound[5][8].

-

Treatment & Harvesting: Seed cells in 6-well plates. Treat with the pyrazole compound at its calculated IC50 and 2× IC50 for 24–48 hours[8]. Harvest both adherent and floating cells (floating cells often represent the late apoptotic population)[5].

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[5][8].

-

Incubation: Incubate in the dark for 15 minutes at room temperature[5].

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Cell Cycle Analysis via PI Staining

Purpose: To determine if the pyrazole derivative induces cell cycle arrest (e.g., G2/M phase arrest, typical of tubulin inhibitors)[2][3][5].

-

Harvesting & Fixation: Treat cells as described above. Harvest, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Causality: Ethanol dehydrates the cell and permeabilizes the membrane, allowing the PI dye to reach the nucleus[5]. Store at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge to remove ethanol, wash twice with PBS.

-